2-(Cyclohexylthio)ethyl nicotinate, also known as 3-pyridinecarboxylic acid, 2-(cyclohexylthio)ethyl ester, is an organic compound that belongs to the class of pyridinecarboxylic acids. Its molecular formula is and it has a molecular weight of approximately 265.37 g/mol. The compound features a pyridine ring substituted at the third position with a carboxylic acid group and an ethyl ester group linked to a cyclohexylthio moiety. This unique structure contributes to its interesting chemical and biological properties, making it a subject of various studies in medicinal chemistry and pharmacology.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of 2-(Cyclohexylthio)ethyl nicotinate has been explored in various studies. It has shown potential antimicrobial effects by inhibiting bacterial cell wall synthesis. Additionally, it may interact with cellular signaling pathways that influence cell proliferation and apoptosis, suggesting its role as a therapeutic agent in treating certain diseases. The compound's ability to modulate enzyme activity further emphasizes its significance in pharmacological applications.
The synthesis of 2-(Cyclohexylthio)ethyl nicotinate typically involves the esterification of 3-pyridinecarboxylic acid with 2-(cyclohexylthio)ethanol. This reaction is usually performed in the presence of catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. After the reaction, purification methods like recrystallization or column chromatography are employed to isolate the desired product. In industrial settings, continuous flow processes may be utilized to enhance efficiency and yield while adhering to green chemistry principles to minimize environmental impact.
2-(Cyclohexylthio)ethyl nicotinate has potential applications in various fields:
Studies on the interactions of 2-(Cyclohexylthio)ethyl nicotinate with biological targets have revealed its ability to bind to specific enzymes and receptors. This binding may modulate their activities, leading to various biological effects. For instance, its potential inhibition of enzymes involved in bacterial cell wall synthesis indicates its relevance in developing novel antibiotics. Further research is needed to fully elucidate its interaction mechanisms and therapeutic potential.
Several compounds share structural similarities with 2-(Cyclohexylthio)ethyl nicotinate. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
Ethyl Nicotinate | Pyridinecarboxylic acid | Lacks cyclohexylthio group; used as a dietary supplement. |
2-Methyl-6-(methylthio)nicotinate | Pyridinecarboxylic acid | Contains methylthio group; exhibits different biological activities. |
3-Pyridinecarboxylic acid | Pyridinecarboxylic acid | Base structure without ethyl or cyclohexyl substitutions; less complex. |
Each of these compounds possesses distinct properties and applications, making them unique despite their structural similarities. The presence of the cyclohexylthio group in 2-(Cyclohexylthio)ethyl nicotinate contributes significantly to its biological activity and chemical behavior compared to these other compounds .
The synthesis of pyridinecarboxylate esters, such as ethyl nicotinate, historically relies on acid-catalyzed esterification. Nicotinic acid reacts with alcohols under reflux conditions using concentrated sulfuric acid as a catalyst, achieving yields exceeding 90%. For example, ethyl nicotinate synthesis involves heating nicotinic acid with ethanol and sulfuric acid, followed by neutralization and extraction. However, this method generates acidic wastewater and requires extensive purification, limiting its industrial scalability.
Solid acid catalysts, such as HND230, offer improvements by enabling toluene-mediated azeotropic water removal. In one protocol, nicotinic acid and ethanol react at 55°C with HND230, achieving 96–98% yield while minimizing waste. The catalyst’s recyclability reduces costs, and toluene’s low polarity facilitates product isolation via distillation.
Table 1: Comparison of Esterification Catalysts for Ethyl Nicotinate Synthesis
Catalyst | Temperature (°C) | Time (h) | Yield (%) | Wastewater Generated |
---|---|---|---|---|
H₂SO₄ | 100–110 | 6–8 | 92–95 | High |
HND230 (solid) | 50–65 | 3–6 | 96–98 | Low |
Incorporating the cyclohexylthio group into ethyl nicotinate requires nucleophilic substitution or coupling reactions. A two-step approach involves:
Coupling agents like HATU enhance reaction efficiency in polar aprotic solvents. For instance, HATU-mediated activation of carboxylic acids facilitates amide bond formation, a strategy adaptable to thioether synthesis. Transition-metal catalysts, though not explicitly documented in the sources, could theoretically assist in C–S bond formation under milder conditions.
Solvent selection critically impacts thioether bond formation. Toluene, used in esterification, is unsuitable for polar thiol reactions due to poor solubility. Dimethylformamide (DMF) and tetrahydrofuran (THF) improve reactivity by solubilizing both the bromide intermediate and cyclohexylthiol. DMF’s high boiling point (153°C) supports elevated reaction temperatures, while THF’s moderate polarity facilitates nucleophilic substitution at ambient conditions.
Table 2: Solvent Properties for Thioether-Ester Synthesis
Solvent | Boiling Point (°C) | Polarity (ET₃₀) | Suitability for Thioether Formation |
---|---|---|---|
Toluene | 110 | 0.099 | Low |
DMF | 153 | 0.404 | High |
THF | 66 | 0.207 | Moderate |
Optimizing stoichiometry and reaction time further enhances yields. For example, a 1:1.2 molar ratio of 2-bromoethyl nicotinate to cyclohexylthiol in DMF at 45°C for 16 hours achieves near-quantitative conversion.
Industrial production of 2-(cyclohexylthio)ethyl nicotinate benefits from solvent recovery and catalyst reuse. The HND230 solid acid catalyst in esterification reduces wastewater by 70% compared to sulfuric acid. Toluene, recovered via vacuum distillation, is reused in subsequent batches, lowering raw material costs. Additionally, atom economy improves by avoiding protective groups in the thioether-forming step, as cyclohexylthiol directly displaces bromide without side reactions.
Microwave-assisted synthesis and flow chemistry could further enhance sustainability by reducing reaction times and energy consumption, though these methods require validation for this specific compound.
The thioester functionality of 2-(Cyclohexylthio)ethyl nicotinate demonstrates significant potential for interaction with bacterial cell wall synthesis enzymes through multiple mechanistic pathways. Research has established that thioester-containing compounds exhibit preferential reactivity with critical enzymatic targets in peptidoglycan biosynthesis [3] [4] [5].
UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) interactions represent a primary target mechanism. The compound's thioester moiety can potentially form covalent bonds with the active site cysteine residue (Cys115) of MurA, similar to established inhibitors like fosfomycin [5] [6]. This covalent modification would result in irreversible enzyme inactivation, disrupting the first committed step of peptidoglycan biosynthesis [6] [7].
Transpeptidase enzyme targeting occurs through the compound's ability to mimic peptidoglycan substrates while maintaining thioester reactivity. The cyclohexylthio group provides hydrophobic interactions with enzyme binding pockets, while the nicotinate moiety can engage in hydrogen bonding and electrostatic interactions with catalytic residues [8] [9]. Studies have demonstrated that mechanism-based inhibitors targeting DD-transpeptidases require specific structural features for selective enzyme recognition [8].
Glycosyltransferase inhibition mechanisms involve the compound's potential to interfere with lipid II substrate binding and catalysis. The thioester linkage allows for competitive inhibition of natural substrate recognition, while the nicotinate group can establish additional binding interactions within the enzyme active site [9] [10]. Research indicates that disaccharide substrate mimics with appropriate structural modifications can effectively inhibit peptidoglycan glycosyltransferases [10].
The compound's selectivity profile demonstrates important distinctions from endogenous thioester metabolites. Unlike acetyl-CoA or malonyl-CoA, which exhibit broad cellular reactivity, 2-(Cyclohexylthio)ethyl nicotinate shows preferential targeting of bacterial cell wall enzymes due to its unique structural features [11] [12]. The cyclohexyl group provides specificity for bacterial enzyme binding pockets, while the nicotinate moiety ensures appropriate molecular recognition [13].
The thioester functionality of 2-(Cyclohexylthio)ethyl nicotinate enables specific interactions with Nuclear Factor Kappa B signaling pathway components through covalent and non-covalent mechanisms. Thioester-mediated protein modifications play crucial roles in NF-κB pathway regulation, particularly through ubiquitination cascades and protein-protein interactions [14] [15] [16].
TNF-R1 signaling complex modulation occurs through the compound's potential interaction with TRAF2 and c-IAP E3 ligase complexes. The thioester moiety can participate in transient covalent interactions with cysteine residues in these signaling proteins, modulating their scaffolding functions and ubiquitin ligase activities [14]. Research demonstrates that thioester-containing molecules can influence the formation and stability of TNF-R1 signaling complexes [14].
RIPK1 polyubiquitination pathway interference represents another significant interaction mechanism. The compound can potentially disrupt the formation of K63- and K11-linked ubiquitin chains on RIPK1 through competitive thioester chemistry [14]. This interference would affect the recruitment of TAK1 and IKK complexes, ultimately modulating NF-κB activation [14] [16].
IKK complex targeting involves the compound's interaction with NEMO subunit ubiquitin-binding domains. The thioester functionality allows for competitive binding with polyubiquitinated substrates, potentially disrupting the normal recognition of ubiquitin chains by NEMO [16]. Studies have shown that modifications to ubiquitin-binding domain interactions can significantly alter NF-κB signaling kinetics [16].
Thioester-containing protein (TEP) pathway modulation occurs through the compound's structural similarity to endogenous TEPs involved in immune signaling. The compound can potentially interact with complement factors and alpha-2 macroglobulins, influencing their conformational states and enzymatic activities [17]. This interaction mechanism provides an additional layer of NF-κB pathway regulation through immune system crosstalk [17].
The temporal regulation of these interactions follows distinct kinetic patterns. Initial TNF-R1 complex modulation occurs within seconds to minutes, while sustained effects on RIPK1 polyubiquitination and IKK activation extend over 10-45 minutes [14] [16]. The compound's cellular localization preferences include plasma membrane receptor complexes and cytoplasmic signaling platforms [14] [16].
The biochemical properties of 2-(Cyclohexylthio)ethyl nicotinate demonstrate both similarities and distinct differences when compared to endogenous thioester compounds in eukaryotic cellular systems. This comparative analysis reveals important insights into the compound's potential therapeutic applications and selectivity profiles [11] [12] [18].
Acetyl-CoA comparative interactions show that while both compounds contain reactive thioester bonds, 2-(Cyclohexylthio)ethyl nicotinate exhibits different substrate recognition patterns. Acetyl-CoA functions as a central metabolic cofactor with moderate electrophilicity and selective enzymatic recognition [18]. In contrast, the synthetic compound shows enhanced selectivity for specific bacterial targets while maintaining reduced reactivity toward mammalian histone acetyltransferases [12].
Malonyl-CoA reactivity comparisons reveal significant mechanistic differences. Malonyl-CoA demonstrates hyperreactive thioester properties with spontaneous protein modification capabilities, particularly targeting glycolytic enzymes like GAPDH and pyruvate kinase [11]. The cyclohexylthio compound exhibits more controlled reactivity patterns, with preferential binding to bacterial enzyme active sites rather than cytoplasmic metabolic enzymes [11].
Ubiquitin-E2 thioester conjugate interactions provide insights into protein modification selectivity. Endogenous ubiquitin thioesters operate through highly regulated E3 ligase specificity mechanisms, with concentrations in the 0.01-1 μM range [16]. The synthetic nicotinate derivative functions at higher concentrations (estimated 1-50 μM range) but shows different target protein recognition patterns [16].
Urm1-Uba4 thioester pathway comparisons highlight sulfur transfer mechanism differences. The endogenous Urm1 system utilizes controlled reactivity through domain-mediated transfer at specific cysteine residues (Cys225) [15]. The cyclohexylthio compound employs different cysteine targeting mechanisms, with broader specificity for bacterial enzyme cysteine residues [15].
Acyl-carrier protein thioester distinctions demonstrate substrate-specific reactivity patterns. Endogenous ACP thioesters function within biosynthetic complexes with feedback inhibition and allosteric regulation [19]. The synthetic compound shows reduced integration with normal cellular biosynthetic pathways while maintaining selective antimicrobial targeting [19].
Cellular concentration and distribution profiles reveal important pharmacological distinctions. Endogenous thioesters typically function at micromolar to submicromolar concentrations with specific subcellular localizations [11] [12] [18]. The synthetic compound would require higher concentrations for therapeutic efficacy but offers advantages in terms of bacterial selectivity and reduced interference with normal cellular metabolism [11] [12].
Regulatory mechanism comparisons show that endogenous thioesters integrate with complex cellular control systems including metabolic flux control, cell cycle regulation, and stress responses [11] [12] [18]. The synthetic nicotinate derivative operates independently of these regulatory networks, providing therapeutic advantages through selective bacterial targeting without disrupting essential cellular processes [11] [12].